molecular formula C25H32N2O4S B3561059 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE

Cat. No.: B3561059
M. Wt: 456.6 g/mol
InChI Key: DHABJMXMAKCABZ-UHFFFAOYSA-N
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Description

“4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE” is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound suggests potential utility in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl and methoxybenzenesulfonyl groups. Common reagents used in these reactions include piperidine, benzyl chloride, and methoxybenzenesulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxybenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.

Biology

In biological research, derivatives of piperidine are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for similar applications.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. Piperidine derivatives are known for their activity against various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine:

    1-(4-Methoxybenzenesulfonyl)piperidine: Another related compound with similar structural features.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-31-23-7-9-24(10-8-23)32(29,30)27-17-13-22(14-18-27)25(28)26-15-11-21(12-16-26)19-20-5-3-2-4-6-20/h2-10,21-22H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHABJMXMAKCABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE

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